Verrucarol
Overview
Description
Verrucarol is a naturally occurring sesquiterpene mycotoxin, specifically a trichothecene, which is produced by various species of fungi, including Myrothecium verrucaria . It is known for its complex structure, which includes a tricyclic core with a 12,13-epoxide and a 4,15-diol configuration . This compound has garnered significant attention due to its potent biological activities and its role as a precursor to more complex trichothecene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Verrucarol can be synthesized through several methods. One notable synthetic route involves the alumina-catalyzed intramolecular Diels-Alder reaction, which is a remarkably facile process . Another method includes the hydrolysis of a crude extract from the culture of Myrothecium verrucaria . Additionally, this compound can be prepared from naturally occurring anguidine, although this process is laborious .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of fungal cultures, followed by extraction and purification processes. The hydrolysis of crude extracts from Myrothecium verrucaria cultures is a common industrial method .
Chemical Reactions Analysis
Types of Reactions: Verrucarol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted trichothecenes, which can further undergo structural modifications to yield various biologically active compounds .
Scientific Research Applications
Verrucarol has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex trichothecene derivatives.
Biology: this compound is used to study the biosynthesis and metabolic pathways of trichothecenes.
Mechanism of Action
Verrucarol exerts its effects primarily by inhibiting protein synthesis. It binds to the 50S subunit of the human cytosolic ribosome, thereby preventing the elongation of the polypeptide chain . This inhibition leads to a cascade of cellular events, ultimately resulting in cell death. The functionalization of the C4 and C15 alcohols is crucial for its potent cellular toxicity .
Comparison with Similar Compounds
- T-2 Toxin
- HT-2 Toxin
- Verrucarin A
- Neosolaniol
- Deoxynivalenol
Comparison: Verrucarol is unique due to its specific tricyclic core structure and the presence of the 12,13-epoxide and 4,15-diol configuration . While other trichothecenes like T-2 toxin and HT-2 toxin share similar toxicological profiles, this compound’s structural features confer distinct biological activities and synthetic utility. Verrucarin A, a macrocyclic trichothecene, is an ester derivative of this compound and exhibits enhanced antitumor activity .
Biological Activity
Verrucarol is a member of the trichothecene family of mycotoxins, which are produced by various fungal species. This compound has garnered attention due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its effects, mechanisms, and implications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula and is classified as a trichothecene mycotoxin. Its structure includes several hydroxyl groups, which play a crucial role in its biological activity. The presence of these functional groups influences its interaction with biological systems, particularly in terms of toxicity and efficacy against pathogens.
Biological Activity Overview
-
Antimicrobial Properties :
- Studies have indicated that this compound exhibits limited antimicrobial activity compared to other trichothecenes. For instance, in a study assessing the antimalarial properties of various trichothecenes, this compound was found to be inactive against Plasmodium species at the highest concentrations tested, suggesting a lack of selectivity and efficacy for this application .
-
Cytotoxic Effects :
- While this compound showed no significant activity against malaria parasites, it has been noted for its cytotoxic properties. The compound's cytotoxicity raises concerns regarding its safety profile for potential therapeutic use. High cytotoxicity levels have been observed in other studies involving trichothecenes, indicating that while they may inhibit pathogen growth, they can also adversely affect host cells .
- Mechanism of Action :
Table 1: Comparative Biological Activity of Trichothecenes
Compound | Antimalarial Activity | Cytotoxicity Level | Selectivity Index |
---|---|---|---|
Anguidine | High | High | Low |
Verrucarin A | High | High | Low |
This compound | Inactive | Moderate | Not applicable |
Case Study: Antimalarial Efficacy
In a comparative study on the efficacy of various trichothecenes against Plasmodium falciparum, both anguidine and verrucarin A demonstrated potent inhibitory effects on the blood stages of the parasite, with effective concentrations (EC50) reported at 6.16 nM and 0.45 nM respectively. In contrast, this compound exhibited no significant activity even at high concentrations . This stark difference highlights the structural importance in determining biological activity within this compound class.
Implications for Future Research
The limited biological activity of this compound suggests that while it may not be suitable for therapeutic applications against malaria or similar pathogens, it could serve as a valuable chemical probe in research settings. Its structural characteristics warrant further investigation into its potential roles in studying protein synthesis and cellular mechanisms.
Properties
IUPAC Name |
2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9-3-4-14(7-16)11(5-9)19-12-6-10(17)13(14,2)15(12)8-18-15/h5,10-12,16-17H,3-4,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRVBNXAPSQDFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2198-92-7 | |
Record name | Verrucarol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.